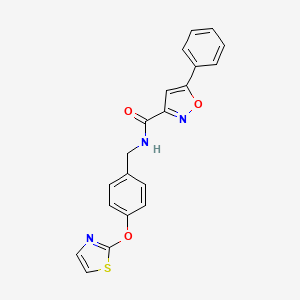

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide

Description

5-Phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted at position 3 with a carboxamide group. The isoxazole’s 5-position is occupied by a phenyl group, while the benzyl moiety at the carboxamide nitrogen is further modified with a thiazol-2-yloxy substituent at the para position. The thiazole and isoxazole rings are pharmacologically significant due to their electron-rich nature and ability to engage in hydrogen bonding, which may enhance target binding affinity.

Properties

IUPAC Name |

5-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-19(17-12-18(26-23-17)15-4-2-1-3-5-15)22-13-14-6-8-16(9-7-14)25-20-21-10-11-27-20/h1-12H,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDAGSMTKFEPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide. Research indicates that derivatives of thiazole and isoxazole exhibit promising antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative types.

Case Study: Hybrid Antimicrobials

A study synthesized several derivatives combining thiazole and sulfonamide groups, revealing potent antibacterial activity. For instance, compounds with specific substitutions showed significant inhibition zones against Escherichia coli and Staphylococcus aureus:

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| 5a | 8 | E. coli: 10.5 |

| S. aureus: 8 | ||

| B. subtilis: 9 | ||

| S. epidermidis: 6 |

These findings suggest that structural modifications can enhance the antibacterial efficacy of these compounds .

Antitubercular Activity

The compound has also been investigated for its efficacy against Mycobacterium tuberculosis, particularly in the context of increasing drug resistance.

Case Study: Antitubercular Agents

A series of substituted thiazoles were studied for their ability to inhibit the growth of both replicating and non-replicating strains of M. tuberculosis. Two specific analogues demonstrated high inhibitory activity with minimum inhibitory concentrations (MIC) indicating their potential as effective antitubercular agents:

| Compound Name | MIC (µg/mL) |

|---|---|

| N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Low values indicating high efficacy |

| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Low values indicating high efficacy |

These compounds were designed based on structure-activity relationship insights, emphasizing the importance of rational design in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, compounds with isoxazole and thiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The molecular targets might include kinases, proteases, or other enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide and related compounds:

Key Comparative Insights

- Thiazole vs. Morpholine Substituents: The thiazol-2-yloxy group in the target compound may confer stronger π-π stacking interactions with aromatic residues in biological targets compared to the morpholinomethyl group in ’s compound. However, morpholine derivatives often improve aqueous solubility, which could enhance pharmacokinetics .

- Activity in Mitochondrial Pathways : Compound 1 () and the target compound share an isoxazole-3-carboxamide core, but the trimethoxyphenyl group in Compound 1 enhances mitochondrial permeability, as evidenced by its calcium retention capacity (CRC) in HeLa cells. The thiazole substituent in the target may alter mitochondrial targeting efficiency .

- Synthetic Complexity : Compound 3 () employs advanced coupling agents (EDCI/HOAt) and multi-step protocols, suggesting that the target compound’s synthesis may require similar strategies to incorporate the thiazol-2-yloxybenzyl group .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The 5-phenyl group in isoxazole derivatives is critical for maintaining planar geometry, facilitating interactions with hydrophobic pockets in target proteins. Substitution at the benzyl position (e.g., thiazol-2-yloxy vs. morpholinomethyl) modulates selectivity. For example, thiazole-containing compounds may exhibit stronger binding to ATP-binding pockets in kinases .

- Biological Performance: Compound 1 () demonstrates CRC enhancement at 10 μM, while the target compound’s activity remains uncharacterized. Comparative studies are needed to assess potency differences .

Data Tables

Table 1: Substituent Effects on Activity

| Substituent Position | Target Compound | Analogues (e.g., Compound 1) | Impact on Activity |

|---|---|---|---|

| Isoxazole 5-position | Phenyl | 3-Hydroxyphenyl (Compound 1) | Hydroxyl groups may enhance solubility but reduce membrane permeability. |

| Benzyl N-substituent | 4-(Thiazol-2-yloxy)benzyl | 3,4,5-Trimethoxyphenyl (Compound 1) | Methoxy groups improve mitochondrial targeting; thiazole may favor kinase inhibition. |

Biological Activity

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an isoxazole ring, a thiazole moiety, and a phenyl group. Its structural formula can be represented as follows:

The biological activity of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is believed to stem from its ability to interact with specific biological targets:

- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Antitubercular Properties : Recent studies indicate that derivatives of isoxazole compounds exhibit significant activity against Mycobacterium tuberculosis, particularly in resistant strains. The compound's structural features may enhance its ability to penetrate bacterial membranes and evade efflux mechanisms.

Antimicrobial Efficacy

A study reported the antimicrobial activity of related thiazole derivatives, which may provide insights into the potential efficacy of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide. The following table summarizes the zone of inhibition (ZOI) against various bacterial strains:

| Compound | Concentration (mM) | ZOI (mm) E. coli | ZOI (mm) S. aureus | ZOI (mm) B. subtilis | ZOI (mm) S. epidermidis |

|---|---|---|---|---|---|

| 5a | 8 | 10.5 | 8 | 9 | 6 |

| 4 | 7.5 | 7 | 8 | — | 7 |

| 2 | 7.5 | 6 | — | — | — |

| 1 | 7 | — | — | — | — |

This data indicates that compounds with similar structures may exhibit effective antibacterial properties, suggesting a potential for further development in this area .

Antitubercular Activity

In a study focused on antitubercular agents, it was found that certain isoxazole derivatives displayed significant inhibitory activity against M. tuberculosis strains, with minimum inhibitory concentrations (MICs) as low as . This suggests that modifications to the isoxazole structure can lead to enhanced antitubercular efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:

- Substituent Effects : The presence of bulky groups or electron-withdrawing substituents on the phenyl or thiazole rings can enhance antimicrobial potency.

- Linker Variations : Modifications in the benzyl linker connecting the thiazole to the isoxazole influence both solubility and permeability across bacterial membranes.

Case Studies

- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for their antibacterial properties. Compounds with specific substitutions showed enhanced activity against multi-drug resistant strains, highlighting the potential for further exploration of similar structures .

- Antitubercular Research : Investigations into substituted N-phenyl-isoxazole derivatives revealed promising results against various M. tuberculosis strains, suggesting that structural modifications could lead to new therapeutic options for treating tuberculosis .

Q & A

Q. How can researchers address low yield in large-scale synthesis?

- Methodology :

- Flow Chemistry : Optimize continuous flow reactors to control exothermic reactions and improve mixing efficiency .

- Membrane Separation : Employ nanofiltration or reverse osmosis to isolate intermediates with high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.